molecular formula C19H21N5O5S2 B2653843 N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 895449-45-3

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2653843
CAS No.: 895449-45-3
M. Wt: 463.53
InChI Key: GJMSQYRJPMBUAK-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. This compound is a valuable tool in biochemical and cellular research for elucidating the JAK-STAT signaling pathway, which is critically involved in hematopoiesis, immune function, and cell growth. Its high selectivity for JAK2 over other JAK family members makes it particularly useful for studying pathologies driven by aberrant JAK2 activity, such as myeloproliferative neoplasms (MPNs) and certain autoimmune conditions. Researchers utilize this inhibitor to explore mechanisms of oncogenic signaling and to evaluate the therapeutic potential of JAK2 blockade in preclinical models. The compound's structure, featuring a [1,2,4]triazolo[3,2-b][1,3]thiazole core, is optimized for high-affinity binding to the kinase domain. Supplied as a high-purity solid, it is intended for in vitro applications including enzyme inhibition assays, cell proliferation studies, and signal transduction analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5S2/c1-11-17(12(2)29-23-11)31(25,26)20-8-7-14-10-30-19-21-18(22-24(14)19)13-5-6-15(27-3)16(9-13)28-4/h5-6,9-10,20H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSQYRJPMBUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system. Common reagents used in this step include hydrazine derivatives and thioamides under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the triazolothiazole core with a dimethoxyphenyl derivative, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Oxazole Ring: The oxazole ring is introduced through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that derivatives of 1,2,4-triazole can act as active pharmacophores by interacting with biological receptors at high affinity. Specifically, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Antimicrobial Properties

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits significant antimicrobial activity. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis suggests that modifications to the triazole and thiazole rings can enhance antimicrobial potency .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to inhibit key enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and ortho esters.
  • Formation of the Thiazole Ring : Synthesized by reacting thioamides with α-haloketones.
  • Coupling Reactions : The triazole and thiazole rings are coupled to form the core structure.
  • Functional Group Modifications : Further modifications enhance biological activity and selectivity .

Case Studies

Several case studies highlight the applications of this compound:

  • A study demonstrated its effectiveness against resistant strains of bacteria where it exhibited minimum inhibitory concentrations comparable to standard antibiotics .
  • Another research focused on its anticancer activity revealed that it could induce apoptosis in specific cancer cell lines through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core scaffolds, substituents, synthetic yields, and characterization data.

Core Structure Variations

  • Target Compound : Contains a triazolo[3,2-b][1,3]thiazole core, which is less prevalent in literature compared to triazolo[3,4-b][1,3,4]thiadiazoles. This scaffold may influence electronic properties and binding interactions due to sulfur and nitrogen positioning .
  • KA25 and KA26 : Feature triazolo[3,4-b][1,3,4]thiadiazole cores. These are widely studied for antimicrobial and anticancer activities, with substituents like 4-fluorostyryl (KA25) and 4-chlorostyryl (KA26) enhancing lipophilicity and target affinity .
  • Compound 15b (): A triazolo[3,4-b]-1,3,4-thiadiazole derivative with 3,5-dimethoxyphenyl and nitro groups.

Substituent and Functional Group Analysis

Compound Key Substituents/Functional Groups Pharmacological Implications (Inferred)
Target Compound 3,4-Dimethoxyphenyl, 3,5-dimethyl-oxazole sulfonamide Methoxy groups enhance solubility; sulfonamide may target carbonic anhydrases or kinases.
KA25 4-Fluorostyryl, dimethylbenzenesulfonamide Fluorine improves metabolic stability; styryl group aids π-π stacking.
KA26 4-Chlorostyryl, dimethylbenzenesulfonamide Chlorine increases electronegativity, potentially enhancing receptor binding.
Compound 15b 3,5-Dimethoxyphenyl, nitro group Nitro group may act as a prodrug motif or redox modulator.

Pharmacological and Functional Insights

  • Sulfonamide Role : The target compound’s oxazole sulfonamide differs from KA25/KA26’s benzenesulfonamide. This variation could alter hydrogen-bonding capacity or enzyme inhibition profiles .
  • Styryl vs. Methoxy Substituents : KA25/KA26’s styryl groups may enhance membrane permeability compared to the target’s methoxy-phenyl group, which prioritizes solubility and moderate hydrophobicity .

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. Its intricate structure includes multiple functional groups that contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiazole ring and an oxazole sulfonamide moiety. The presence of methoxy groups and other substituents enhances its chemical reactivity and biological potential.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H24N4O6S2
Molecular Weight480.57 g/mol
CAS Number895449-69-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related thiazole compound exhibited an IC50 value of 1.61 µg/mL against A431 cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. Studies indicate that these compounds interact with cellular proteins through hydrophobic contacts and hydrogen bonding .

Anti-inflammatory Properties

The compound is also being investigated for its anti-inflammatory properties:

  • Inhibition of Cytokines : Related compounds have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

  • Key Structural Features : The presence of methoxy groups at specific positions on the phenyl ring has been linked to enhanced activity. Substitutions on the thiazole ring also play a significant role in determining cytotoxicity .

Study 1: Anticancer Efficacy

In a recent study focusing on novel thiazole derivatives:

  • Methodology : A series of compounds were synthesized and evaluated for their antiproliferative activity using MTT assays.
  • Results : A compound similar to N-{...} showed promising results with significant inhibition of cell proliferation in A549 and HT29 cell lines . The study concluded that modifications to the thiazole moiety could enhance anticancer efficacy.

Study 2: Inflammatory Response Modulation

Another study assessed the anti-inflammatory effects:

  • Findings : The compound was effective in reducing the levels of pro-inflammatory markers in macrophage cultures. This suggests its potential application in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for preparing triazolo-thiazole-sulfonamide hybrids analogous to the target compound?

Methodological Answer: The synthesis of structurally related triazolo-thiazole derivatives typically involves multi-step reactions:

  • Step 1: Formation of the triazole-thiazole core via cyclocondensation. For example, hydrazine derivatives (e.g., 2-hydrazinylacetamide) react with carbonyl-containing intermediates in THF or ethanol under reflux .
  • Step 2: Sulfonamide linkage introduction. Sulfonyl chlorides or sulfamoyl groups are coupled to the core structure using nucleophilic substitution or coupling agents like POCl₃ .
  • Step 3: Functionalization of substituents (e.g., methoxyphenyl or dimethyloxazole groups) via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .

Example Data from Analogous Compounds:

CompoundReaction ConditionsYieldReference
KA25 ( )POCl₃, aromatic carboxylic acid73%
7a ( )NaOH, thiosemicarbazide, ethanol68–85%

Key Characterization Tools:

  • NMR/IR Spectroscopy: Confirms substituent integration and functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
  • X-ray Crystallography: Validates crystal packing and stereochemistry, as seen in triazolo-thiadiazine derivatives .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Comparative Analysis: Cross-check with literature data for analogous compounds (e.g., triazolo-thiazoles in and ) .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for crowded aromatic regions .
  • Computational Validation: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra, as demonstrated for triazole-thione derivatives .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of complex heterocycles like triazolo-thiazole-sulfonamides?

Methodological Answer: Advanced optimization methods include:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent ratio). For example, highlights flow-chemistry optimization for diazomethane synthesis, applicable to continuous-flow triazole formation .
  • Machine Learning (ML): Bayesian optimization algorithms ( ) efficiently navigate multi-parameter spaces (e.g., catalyst loading, reaction time) to maximize yield .

Case Study: A triazolo-thiadiazole synthesis achieved 85% yield after optimizing POCl₃ concentration and reaction time via response surface methodology (RSM) .

Q. How can researchers elucidate structure-activity relationships (SAR) for triazolo-thiazole-sulfonamide derivatives?

Methodological Answer: SAR studies require:

  • Systematic Substituent Variation: Synthesize derivatives with modified methoxyphenyl or sulfonamide groups (e.g., ’s diphenylsulfone analogs) .
  • Biological Assays: Test antimicrobial ( ) or enzyme inhibition activity, correlating results with electronic (Hammett σ) or steric parameters .
  • Computational Modeling: Molecular docking or MD simulations predict binding affinities, as applied to triazolo-quinoxaline derivatives .

Q. What strategies address discrepancies in biological activity data across similar compounds?

Methodological Answer: Contradictory bioactivity data may stem from assay variability or compound stability. Mitigation approaches:

  • Standardized Protocols: Replicate assays under controlled conditions (e.g., fixed pH, temperature). uses agar dilution for consistent antimicrobial evaluation .
  • Metabolic Stability Testing: Assess compound degradation in vitro (e.g., liver microsome assays) to rule out false negatives.
  • Meta-Analysis: Pool data from multiple studies (e.g., triazolo-thiadiazole bioactivity in ) to identify trends .

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